2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-

描述

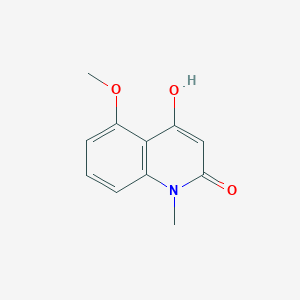

- Hydroxy group (-OH) at position 4,

- Methoxy group (-OCH₃) at position 5,

- Methyl group (-CH₃) at the 1-position of the nitrogen atom.

Quinolinones are heterocyclic compounds with a fused benzene and pyridone ring. Substituents on the quinolinone scaffold significantly influence physicochemical properties, reactivity, and biological activity.

属性

IUPAC Name |

4-hydroxy-5-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-7-4-3-5-9(15-2)11(7)8(13)6-10(12)14/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKORWLIUIWUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted anilines and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

化学反应分析

Alkylation Reactions

The 4-hydroxy group undergoes selective alkylation under controlled conditions. For example, methylation with CH₃I in the presence of K₂CO₃ yields O-methylated derivatives, while stronger bases like NaH promote N-methylation at the quinolinone nitrogen (Table 1).

Table 1: Alkylation of 4-hydroxyquinolinone derivatives

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-hydroxyquinolinone | CH₃I, K₂CO₃, DMF, 60°C | 4-methoxy-2-(methylthio)quinoline | 78 | |

| 4-hydroxyquinolinone | CH₃I, NaH, DMF, 80°C | 1,4-dimethyl-2-(methylthio)quinoline | 65 |

The 1-methyl group sterically hinders N-alkylation, favoring O-alkylation at the 4-position .

Esterification and Acylation

The 4-hydroxy group reacts with β-ketoesters to form C-3 substituted derivatives. For instance, condensation with ethyl potassium malonate under NaH catalysis produces 3-carboxylate analogs (yields: 25–43%) .

Key reaction:

$$ \text{4-Hydroxyquinolinone} + \text{β-ketoester} \xrightarrow{\text{NaH}} \text{3-Carboxylate derivative} $$

Tautomerism and Ring Modifications

The compound exists in an enol-keto equilibrium, with the 4-hydroxy group favoring the keto form (Figure 1). This tautomerism impacts reactivity, as seen in Cu-catalyzed cycloadditions, where the enolic form participates in [3+2] reactions with azides .

Figure 1: Enol-keto equilibrium

$$ \text{Enol form} \rightleftharpoons \text{Keto form} $$

Substitution and Functional Group Interconversion

科学研究应用

2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Position 4 Hydroxy Group : Compounds with a 4-OH group (e.g., and ) exhibit enhanced hydrogen-bonding capacity, influencing solubility and interactions with biological targets. For example, 4-hydroxy-1-methyl derivatives show reactivity with oxidizing agents, forming sulfonium salts or dimeric structures .

- Methoxy vs.

- 1-Methyl Substitution : The 1-methyl group stabilizes the lactam ring and prevents tautomerization, a feature critical for maintaining structural integrity in biological environments .

Key Observations :

- Carbaldehyde Intermediates : Many analogs (e.g., and ) are synthesized via condensation of carbaldehyde derivatives with amines or hydrazines, suggesting a feasible route for the target compound if suitable aldehydes are available.

- Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution or O-methylation, as seen in ’s 4,6-dimethoxy analog.

Antimicrobial Activity :

- Pyrazolyl and Triazolyl Derivatives : Analogs with heterocyclic substituents at position 3 (e.g., and ) exhibit broad-spectrum antimicrobial activity. For example, compound 5 (4-hydroxy-1-methyl-3-(pyrazol-4-yl)) showed efficacy against Staphylococcus aureus (MIC: 32 μg/mL) .

- Role of 4-Hydroxy Group : The 4-OH group enhances hydrogen bonding to microbial enzyme active sites, as inferred from SAR studies .

Reactivity and Stability :

- Oxidation Sensitivity: 4-Hydroxy-1-methylquinolinones () react with HNO₃ or CrO₃ to form sulfonium salts or dimeric structures, indicating that the 4-OH group is a site of high reactivity .

- Electron-Withdrawing Effects : Methoxy groups at position 5 (target compound) may deactivate the ring toward electrophilic substitution compared to hydroxy-substituted analogs.

生物活性

2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl- is a compound belonging to the quinolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a quinolinone core with hydroxyl and methoxy substituents, contributing to its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Quinolones are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of 4-hydroxyquinolinones exhibit significant antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.

Table 1: Antimicrobial Activity of Quinolinone Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Hydroxy-2-quinolone | E. coli | ≤ 32 µg/mL |

| 4-Hydroxy-5-methoxy-2-quinolone | Staphylococcus aureus | ≤ 16 µg/mL |

| 4-Hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline | Chikungunya virus | EC50 = 2.2 ± 0.49 μM |

Anticancer Activity

Several studies have highlighted the anticancer potential of quinolinone derivatives. For example, compounds derived from 4-hydroxy-2-quinolone have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized quinolinone derivatives on MCF-7 and HCT-116 cell lines. The most active compound demonstrated an IC50 value of 1.2 ± 0.2 µM against MCF-7 cells, indicating potent anticancer activity.

Table 2: Cytotoxicity of Quinolinone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 ± 0.2 |

| Compound B | HCT-116 | 1.4 ± 0.2 |

Antiviral Activity

The antiviral efficacy of quinolinone derivatives has also been explored extensively. Notably, certain derivatives have shown promise against viruses such as Hepatitis B and Chikungunya.

Research Findings

A recent study reported that a specific derivative exhibited high inhibition rates against Hepatitis B Virus (HBV) replication in vitro at a concentration of 10 µM. Additionally, another derivative was effective against Chikungunya virus with an EC50 value indicating strong antiviral activity without significant cytotoxicity.

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many quinolinones inhibit key enzymes involved in DNA replication.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.

- Antiviral Mechanisms : Compounds may interfere with viral RNA synthesis and protein expression.

常见问题

Q. Optimization Tips :

- Adjust solvent polarity (ethanol vs. methanol) to influence crystallization efficiency.

- Control reaction pH (e.g., KOH in ethanol for nucleophilic substitutions) to minimize side products .

How are structural and purity characteristics of 4-hydroxyquinolinone derivatives validated in academic research?

Basic

Routine characterization involves:

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 403.39 for anticonvulsant derivative Vf) and fragmentation patterns .

- Elemental analysis : CHN data to verify empirical formulas (e.g., C₂₁H₁₇N₅O₄ for Vf) .

What bioactivity profiles have been reported for 4-hydroxyquinolinone derivatives, and how are mechanisms investigated?

Q. Advanced

- Antimicrobial :

- Anticonvulsant :

- Anticancer :

- Hydroxyethylamine-substituted analogs induce apoptosis in breast cancer cell lines (IC₅₀ = 8–12 µM) .

Q. Advanced

- Low yields : Multi-step syntheses (e.g., 53–66% yields for III-a/b derivatives) require catalyst optimization (e.g., Pd/C for hydrogenation) .

- Purification : Column chromatography vs. recrystallization trade-offs (purity vs. scalability) .

- Stereochemical control : Racemization risks in chiral derivatives (e.g., hydroxyethylamine side chains) .

How are computational tools applied to study 4-hydroxyquinolinone derivatives?

Q. Advanced

- Docking studies : Predict binding to H. pylori urease or GABAₐ receptors using AutoDock Vina .

- QSAR models : Relate logP values (e.g., 1.2 for 4,6-dimethoxy-1-methylquinolinone) to antimicrobial activity .

- NIST data : Validate thermodynamic properties (e.g., enthalpy of formation) for stability assessments .

What analytical methods address contradictions in spectral or bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。